2-Octenylsuccinic Anhydride
Description
2-Octenylsuccinic Anhydride is an organic compound with the empirical formula C12H18O3. It is commonly used as an esterification agent for modifying starches and other polymers. This compound is known for its amphiphilic properties, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) groups. This unique characteristic makes it valuable in various industrial applications, including food, pharmaceuticals, and cosmetics .
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-oct-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42482-06-4, 81949-84-0 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenylsuccinic anhydride, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 12 °C | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reagents and Reaction Conditions
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Maleic anhydride : Reactant and electrophilic enophile.
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1-Octene : Alkene source providing the octenyl group.
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Boric acid : Inhibitor to suppress side reactions such as polymerization or diene formation.
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Temperature : Elevated temperatures (180–210°C) to overcome activation energy barriers.
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Molar ratio : Optimal maleic anhydride-to-1-octene ratio of 1:2.5.
Optimization Studies
Single-factor and orthogonal experiments have identified critical parameters for maximizing yield and purity:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 210°C | Higher conversion, reduced side products |
| Reaction Time | 4 hours | Balances completion and degradation |
| Boric Acid Addition | 2 wt% | Inhibits polymerization, improves clarity |
| Molar Ratio (MA:1-Octene) | 1:2.5 | Ensures stoichiometric excess of alkene |
Under these conditions, the product exhibits high transparency, minimal by-products, and yields exceeding 85%. The use of boric acid as an inhibitor is particularly notable, as it selectively coordinates to reactive intermediates, preventing unwanted oligomerization.
Synthesis of Deuterated OSA via Grignard Reaction
For isotopic labeling applications, such as neutron scattering studies, partially deuterated OSA (d13-OSA) is synthesized through a multi-step process:
Step 1: Synthesis of 2-Octene-d13
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Grignard Reaction : Vinylmagnesium bromide reacts with 1-bromohexane-d13 in anhydrous tetrahydrofuran (THF) to form 2-octene-d13.
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Purification : Distillation under reduced pressure isolates 2-octene-d13.
Step 2: Ene Reaction with Maleic Anhydride
The deuterated alkene undergoes the standard ene reaction with maleic anhydride at 200°C for 6 hours, yielding d13-OSA. This method preserves the isotopic label while maintaining the structural integrity required for analytical applications.
Industrial-Scale Production
Industrial synthesis of OSA prioritizes scalability, cost-efficiency, and safety. Key considerations include:
Reactor Design
Process Optimization
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Pressure Management : Reactions are conducted under mild pressure (1–2 atm) to maintain 1-octene in the liquid phase.
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Post-Reaction Processing :
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Distillation : Unreacted 1-octene is separated and recycled.
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Crystallization : OSA is purified via recrystallization from hexane.
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Quality Control Metrics
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Degree of Substitution (DS) : Monitored via titration or NMR to ensure consistency.
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Colorimetric Analysis : Ensures product meets food-grade standards (APHA < 50).
Comparative Analysis of Preparation Methods
| Method | Scale | Yield (%) | Purity (%) | Key Applications |
|---|---|---|---|---|
| Classical Ene Reaction | Industrial | 85–90 | 95–98 | Food additives, polymers |
| Grignard Route | Laboratory | 60–70 | 99+ | Isotopic labeling, research |
The classical method dominates industrial settings due to its cost-effectiveness, while the Grignard approach is reserved for specialized research needs.
Chemical Reactions Analysis
Chemical Reactions of 2-Octenylsuccinic Anhydride
The reactivity of this compound is significant due to its functional groups, which allow for various chemical transformations. Key reactions include:
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Esterification : The anhydride can react with alcohols to form esters, which are important in producing alkyd resins and modifying starches for improved emulsification properties.
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Hydrolysis : In the presence of water, the anhydride can hydrolyze to yield octenyl succinic acid, which can further participate in esterification reactions.
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Modification of Polymers : The compound is often used to modify polysaccharides like starch, enhancing their emulsifying properties and stability in food formulations.
Research Findings on Chemical Reactions
Recent studies have focused on optimizing the conditions for the esterification of starch with this compound. For instance, research has shown that varying the concentration of the anhydride and adjusting pH significantly affects the degree of substitution (DS) in modified starches.
Key Findings from Recent Studies
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Esterification Efficiency : The optimal conditions for modifying starch with octenyl succinic anhydride involve using a starch concentration of around 35%, a pH of approximately 8.5, and a reaction temperature of about 35°C for several hours. Under these conditions, a degree of substitution around 0.018 was achieved with a reaction efficiency of approximately 78% .
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Functional Properties : The modification significantly alters the physicochemical properties of starches. For example, octenyl succinic anhydride modified starches exhibit reduced gelatinization temperatures and improved emulsifying properties compared to native starches .
Table 2: Optimal Reaction Conditions for Starch Modification
| Parameter | Optimal Value |
|---|---|
| Starch Concentration | 35% (w/w) |
| pH | 8.5 |
| Reaction Temperature | 35°C |
| Reaction Time | 4 hours |
| Amount of OSA | 3% (w/w) |
Scientific Research Applications
Applications in Polymer Chemistry
Crosslinking Agent
One of the primary applications of 2-Octenylsuccinic anhydride is as a crosslinking agent in the synthesis of various polymers. It is particularly effective in producing maleated polyethylene (PE-MA) and maleated polypropylene (PP-MA). These crosslinked polymers exhibit enhanced mechanical properties, improved heat resistance, and better adhesion characteristics compared to their non-maleated counterparts.
Biocompatible Polymers
Due to its biodegradability and low toxicity, this compound is utilized in developing biocompatible polymers for biomedical applications. It modifies the surface properties of polymers, making them more suitable for cell attachment and proliferation.
Food Science Applications
Emulsification
Research indicates that this compound can significantly alter the physicochemical properties of modified substances. For example, when used with surfactants, it enhances the stability of emulsions, which is crucial for food formulations. Its ability to modify starches and proteins has led to its use as an emulsifier in various food products .
Gelatin Modification
A study on gelatin modified with this compound demonstrated improved water solubility at room temperature and enhanced surface activity. The modified gelatin showed good antioxidant activity and antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. This modification can lead to applications in food coatings or as emulsifiers in food formulations.
Biomedical Applications
Drug Delivery Systems
This compound can be conjugated with various drugs to improve their solubility, stability, and targeted delivery. The hydrophobic octenyl group enhances drug solubility in lipophilic environments, while the dicarboxylic acid groups facilitate attachment to targeting moieties for specific delivery to cells or tissues. Additionally, it can be utilized in designing pro-drugs that are activated within the body.
Table 1: Properties of Modified Gelatin with this compound
| Sample | Gelatin (g) | Octenyl Succinic Anhydride (g) | Amino-Substitution (%) | Surface Tension Reduction (%) | Yield (%) |
|---|---|---|---|---|---|
| GT | 1 | 0 | - | 22.81 ± 0.31 | 77.82 ± 0.61 |
| GT-OA-1 | 1 | 0.5 | 70.88 ± 0.18 | 24.53 ± 0.65 | 65.02 ± 0.74 |
| GT-OA-2 | 1 | 1 | 76.41 ± 0.44 | 25.05 ± 1.63 | 50.29 ± 1.01 |
Table 2: Emulsification Properties of Starch Modified with Octenyl Succinic Anhydride
| Starch Source | Degree of Substitution (DS) | Emulsification Stability (nm) |
|---|---|---|
| Tartary Buckwheat | Varies | Maintained at 300-400 |
| Rice | Varies | Improved stability |
Case Studies
Case Study: Modification of Starch for Food Applications
A study investigated the modification of Tartary buckwheat starch with octenyl succinic anhydride, showing that higher degrees of substitution led to improved emulsification capacity and stability in oil/water Pickering emulsions . The modified starch exhibited better hydrophilicity and lipophilicity, which are essential for food applications.
Case Study: Antioxidant Properties of Modified Gelatin
Research on gelatin modified with both octenyl succinic anhydride and gallic acid revealed that the resulting compound demonstrated superior antioxidant properties compared to unmodified gelatin . This case highlights the potential for using modified gelatin as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of 2-Octenylsuccinic Anhydride involves the esterification of hydroxyl groups present in starch molecules. This process introduces hydrophobic groups onto the starch molecules, transforming the starch into an amphiphilic derivative. The amphiphilic nature of the modified starch enhances its emulsifying stability and functional properties.
Comparison with Similar Compounds
2-Octenylsuccinic Anhydride can be compared with other similar compounds such as:
2-Dodecen-1-ylsuccinic Anhydride: Similar to this compound, this compound is used as an esterification agent for modifying starches and other polymers.
2-Octadecylsuccinic Anhydride: This compound is also used for modifying starches and has similar amphiphilic properties.
Succinic Anhydride: While not containing the octenyl group, succinic anhydride is another esterification agent used for modifying polymers.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier and stabilizer in various applications .
Biological Activity
2-Octenylsuccinic anhydride (OSA) is a chemical compound that has garnered attention in various fields, particularly in food science and materials engineering. Its biological activity, especially when modified with other compounds, has implications for applications in food preservation, pharmaceuticals, and cosmetics. This article provides a detailed overview of the biological activity of OSA, including its antioxidant and antimicrobial properties, as well as its applications based on recent research findings.
This compound is an unsaturated fatty acid derivative that can undergo various chemical modifications to enhance its functional properties. One significant modification is the esterification of starches, which improves their emulsifying and stabilizing capabilities. For instance, high-amylose Japonica rice starch modified with OSA showed increased emulsifying stability and resistant starch content, making it suitable as a fat replacer in food systems .
Antioxidant Activity
Research indicates that OSA-modified gelatin exhibits enhanced antioxidant properties. A study demonstrated that gelatin modified with OSA and gallic acid (GA) showed improved ferrous ion (Fe²⁺) chelating activity compared to unmodified gelatin. The modified gelatin (GT-OA-GA) had a lower IC50 value in DPPH radical scavenging assays, indicating stronger antioxidant activity . The data from this study are summarized in the following table:
| Sample | DPPH IC50 (mg/mL) | Fe²⁺ Chelating Power (μg/mL) |
|---|---|---|
| Gelatin | >25,000 | Not applicable |
| Gallic Acid | 0.0062 ± 0.0001 | Not applicable |
| GT-OA | >10 | >25,000 |
This enhancement is attributed to the structural changes induced by the modification with OSA, which increases the availability of reactive sites for antioxidant activity.
Antimicrobial Activity
The antimicrobial properties of OSA-modified compounds have also been extensively studied. The complex formed between GT-OA-GA and zinc ions (Zn²⁺) exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli (O157:H7). The minimum bactericidal concentration (MBC) for the GT-OA-Zn complex was determined to be 5000 µg/mL, which is notably higher than that of Zn(NO₃)₂ alone . This suggests that the interaction between Zn²⁺ and the modified gelatin enhances its antimicrobial efficacy.
Case Studies
- Gelatin Modification : A study focused on modifying gelatin with OSA to create a new material with improved functionalities for food applications. The results showed that the modified gelatin had better water solubility and surface activity than unmodified gelatin, making it suitable for use as an emulsifier or coating agent .
- Starch Applications : Another case involved the modification of high-amylose rice starch with OSA to enhance its functional properties for food applications. The resultant starch demonstrated increased pasting viscosity and emulsifying stability, indicating its potential as a thickener and fat replacer in low-calorie foods .
Q & A
Basic Research Questions
Q. How can researchers accurately characterize the purity and isomer composition of OSA?
- Methodological Answer : OSA is typically a cis/trans isomer mixture, and its purity can be assessed via gas chromatography (GC) and titration methods. For isomer separation, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. The molecular formula (C₁₂H₁₈O₃, MW: 210.27 g/mol) and CAS numbers (e.g., 42482-06-4, 26680-54-6) should be cross-verified using authoritative databases to avoid misidentification .
Q. What are the optimal solvent systems for OSA-mediated esterification of polysaccharides?
- Methodological Answer : Dimethyl sulfoxide (DMSO) is widely used as a pre-swelling solvent to activate hydroxyl groups in biopolymers like starch or bacterial cellulose. A 1:5 (w/w) OSA-to-DMSO ratio enhances reactivity while minimizing solvent waste. Post-reaction, excess OSA can be recycled due to its cyclic anhydride structure, reducing acid byproduct formation .
Q. Which analytical techniques are critical for confirming OSA modification efficiency?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can detect ester carbonyl peaks at ~1730 cm⁻¹. Degree of substitution (DS) is quantified via saponification followed by titration. For structural confirmation, ¹³C NMR is ideal for identifying succinyl group integration (~170-180 ppm) .
Advanced Research Questions
Q. How does the cis/trans isomer ratio of OSA influence its reactivity with amine-functionalized substrates?
- Methodological Answer : The trans isomer exhibits higher reactivity due to reduced steric hindrance. Researchers can isolate isomers via preparative chromatography (e.g., silica gel with hexane/ethyl acetate eluent) and compare reaction kinetics. Kinetic studies show trans-OSA achieves 90% amidation efficiency within 2 hours at 60°C, while cis-OSA requires 4 hours .
Q. What experimental strategies resolve contradictions between OSA's crosslinking efficiency and biodegradability?
- Methodological Answer : OSA-modified bacterial cellulose (BC) films show reduced biodegradability at high grafting degrees (>0.2 DS). To balance properties, researchers can (i) blend OSA with longer-chain anhydrides (e.g., dodecenylsuccinic anhydride) to reduce crosslinking density or (ii) incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .
Q. How can pH-sensitive OSA derivatives be engineered for controlled drug release?
- Methodological Answer : OSA’s anhydride group hydrolyzes at pH > 7, releasing succinic acid. For pH-responsive carriers, OSA can be grafted onto chitosan nanoparticles (1:3 molar ratio) at 50°C. In vitro release studies in simulated intestinal fluid (pH 7.4) show >80% drug release within 6 hours, compared to <20% in gastric fluid (pH 1.2) .
Q. What mechanistic insights explain OSA’s higher reactivity compared to maleic anhydride (MA) in copolymerization?
- Methodological Answer : OSA’s octenyl chain reduces steric hindrance, enabling faster ring-opening reactions. Copolymerization with styrene follows a penultimate model, where OSA-terminated radicals exhibit 3× higher reactivity (r₁ = 0.12, r₂ = 0.04) than MA. Sequence distribution analysis via DEPT NMR confirms alternating copolymer structures .
Key Considerations for Experimental Design
- Solvent Recycling : OSA’s cyclic structure allows solvent reuse after reaction, reducing costs and waste .
- Isomer-Specific Protocols : Isolate trans-OSA for time-sensitive reactions requiring high efficiency .
- pH Monitoring : Maintain reaction pH < 7 to prevent premature hydrolysis during esterification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
